molecular formula C57H82O16 B1234854 Ciguatoxin 3C CAS No. 148471-85-6

Ciguatoxin 3C

Cat. No.: B1234854
CAS No.: 148471-85-6
M. Wt: 1023.2 g/mol
InChI Key: BFXGFCYTZARNGN-XHDDPMCTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ciguatoxin 3C (CTX3C) is a marine polycyclic ether toxin produced by dinoflagellates of the genus Gambierdiscus. It is a principal contributor to ciguatera fish poisoning (CFP), a global health issue linked to the consumption of contaminated reef fish . CTX3C is characterized by a ladder-shaped structure with multiple fused ether rings, which is critical for its bioactivity. As a sodium channel activator, it binds to voltage-gated sodium channels in excitable cells, causing persistent depolarization and neurological symptoms such as paraesthesia, temperature reversal, and cardiovascular disturbances .

Analytical characterization of CTX3C relies on advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy to ensure purity and structural validation. Commercial standards, such as those provided by Pribolab, are essential for toxicological research and regulatory monitoring, with batches rigorously tested to meet quality benchmarks .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ciguatoxin 3C involves multiple steps due to its intricate polyether structure. One approach includes the use of liquid chromatography and mass spectrometry to identify and isolate the compound from natural sources . Additionally, synthetic methods often involve sol-gel polymerization and the use of molecularly imprinted polymers to create sensors for detecting this compound .

Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the need for precise conditions to maintain its bioactivity. Current methods focus on extraction from natural sources, such as contaminated fish tissues, followed by purification using advanced chromatographic techniques .

Scientific Research Applications

Biochemical Mechanisms

Voltage-Gated Ion Channels
Research has demonstrated that CTX3C significantly impacts voltage-gated sodium channels in neuronal cells. Studies utilizing patch-clamp techniques revealed that CTX3C enhances sodium ion currents while showing no effect on potassium ion currents. This selectivity suggests that CTX3C may contribute to taste disturbances associated with ciguatera poisoning by altering the normal function of taste cells .

Neuronal Activity and Synaptic Transmission
Further investigations into the effects of CTX3C on neuronal activity indicate that it induces a rapid depolarization in cultured cortical neurons, leading to a decrease in neuronal firing rates. This alteration is accompanied by increased inhibitory synaptic transmission, which may underlie some neurological symptoms observed in ciguatera poisoning cases, such as paraesthesiae and dysaesthesiae .

Environmental Monitoring and Risk Assessment

Geographical Distribution Studies
Recent studies have focused on the geographical distribution of CTX3C in fish species across different oceanic regions. For instance, research on Lutjanus bohar from the Pacific and Indian Oceans revealed consistent profiles of CTX3C, suggesting that classification of ciguatoxins based solely on geographical location may be misleading. This finding underscores the need for comprehensive monitoring programs to assess the risk of ciguatera poisoning in various marine environments .

Detection Methods Development
Efforts to develop reliable detection methods for ciguatoxins, including CTX3C, are critical for food safety. The EuroCigua project has been instrumental in establishing protocols for detecting and quantifying ciguatoxins in seafood, thereby enhancing public health protection against ciguatera poisoning .

Impacts on Marine Life

Effects on Marine Mammals
Research has extended to understanding how CTX3C affects marine mammals. A study involving Hawaiian monk seals found detectable levels of CTX3C in their blood, indicating exposure to this toxin through their diet. The implications of such exposure are significant, as they could affect the seals' foraging behavior and overall health .

Case Studies

Study Findings Implications
Study on Taste Cells CTX3C affects voltage-gated sodium channels but not potassium channelsPotential link to dysgeusia in ciguatera poisoning
Geographical Distribution Study Identical toxin profiles across ocean regionsReevaluation of ciguatoxin classification needed
Hawaiian Monk Seal Research Detection of CTX3C in monk seal bloodConcerns regarding marine mammal health and recovery

Comparison with Similar Compounds

Structural and Functional Analogues

CTX3C belongs to a broader family of ciguatoxins and maitotoxins, which share structural motifs but exhibit distinct biological activities. Key analogues include CTX2 , MTX3 (maitotoxin-3), and MTX1 (maitotoxin-1). Below is a comparative analysis based on current research:

Key Findings:

  • Non-Cytotoxic Triad (CTX3C, CTX2, MTX3): These compounds lack cytotoxicity in human cortical neurons, even at prolonged exposure times (up to 5 days) . Their primary mode of action involves ion channel modulation rather than direct cell death.
  • MTX1 as a Cytotoxic Exception: MTX1 induces rapid and complete cell death via calcium overload, with IC50 values below 1 nM. This starkly contrasts with CTX3C and its analogues, highlighting divergent toxicological pathways .

Functional Synergies and Differences

  • CTX3C vs. CTX2: Both activate sodium channels, but subtle structural variations (e.g., hydroxylation patterns) may influence receptor-binding affinity and symptom severity in CFP .
  • CTX3C vs. MTX3: While CTX3C targets sodium channels, MTX3 modulates calcium channels.

Analytical and Pharmacological Considerations

Analytical Techniques

CTX3C is routinely analyzed using:

  • LC-MS/MS: Provides high sensitivity for detecting trace levels in complex matrices (e.g., fish tissue) .
  • NMR Spectroscopy: Validates structural integrity and purity, critical for standard preparation .

In contrast, MTX1’s larger size (>3,400 Da) and complexity necessitate specialized methodologies, such as cryo-electron microscopy, for structural elucidation.

Pharmacological Data

  • CTX3C Toxicity Threshold: Estimated oral minimal toxic dose in humans: 0.1 µg/kg .
  • MTX1 Potency: Acts at sub-nanomolar concentrations, underscoring its status as one of the most potent marine toxins .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying Ciguatoxin 3C (CTX3C) in biological samples, and how are they validated?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for CTX3C detection due to its high sensitivity (LOD: ~0.01 ng/g) and specificity for polyether marine toxins. Method validation requires:

  • Matrix-matched calibration curves to account for biological matrix effects.
  • Isotope dilution techniques (e.g., using deuterated internal standards) for precise quantification .
  • Cross-validation with cytotoxicity assays (e.g., neuroblastoma cell bioassays) to confirm functional toxicity .

Q. How can researchers design experiments to study CTX3C bioaccumulation in marine food webs?

  • Model organisms : Use herbivorous fish (e.g., Naso elegans) fed Gambierdiscus cultures to mimic natural trophic transfer. Monitor toxin levels in flesh over 16 weeks, accounting for somatic growth dilution effects .
  • Dosing protocols : Administer controlled daily doses of Gambierdiscus cells to avoid acute toxicity while allowing chronic accumulation .
  • Data normalization : Express CTX3C concentrations relative to fish weight and growth rates to distinguish true bioaccumulation from dilution .

Q. What are the critical considerations for ensuring reproducibility in CTX3C extraction and purification?

  • Solvent selection : Use methanol-water mixtures (e.g., 80:20 v/v) for efficient toxin extraction from biological matrices.
  • Cleanup steps : Employ solid-phase extraction (SPE) with C18 cartridges to remove lipids and proteins.
  • Documentation : Report extraction recovery rates (%) and purity (e.g., via LC-MS peak integration) in supplementary materials to enable replication .

Advanced Research Questions

Q. How can conflicting data on CTX3C toxicity thresholds be resolved in human health risk assessments?

  • Meta-analysis framework : Systematically aggregate data from in vitro (e.g., sodium channel inhibition assays) and in vivo (e.g., mouse bioassays) studies, adjusting for methodological variability (e.g., toxin purity, exposure duration).
  • Uncertainty quantification : Apply probabilistic models to estimate dose-response relationships, incorporating confidence intervals for extrapolation to human populations .

Q. What experimental models best address the knowledge gap in CTX3C’s chronic toxicity mechanisms?

  • In vitro models : Use differentiated human neuronal cell lines to study long-term effects on voltage-gated sodium channels (e.g., Nav1.4 and Nav1.6 subtypes).
  • Transcriptomic profiling : Perform RNA sequencing to identify dysregulated pathways (e.g., oxidative stress, apoptosis) after sublethal CTX3C exposure .

Q. How can researchers design studies to investigate CTX3C’s interaction with other marine toxins in synergistic toxicity?

  • Factorial experimental design : Co-administer CTX3C with other ciguatoxins (e.g., CTX1B) or algal toxins (e.g., maitotoxin) at varying ratios.
  • Endpoint selection : Measure combined effects on sodium channel inactivation kinetics and intracellular calcium flux using patch-clamp electrophysiology .

Q. Methodological Challenges and Solutions

Q. How should researchers address discrepancies in CTX3C stability during long-term storage?

  • Stability testing : Store aliquots at -80°C in amber vials under nitrogen atmosphere. Periodically analyze degradation via LC-MS/MS and report batch-specific stability data .
  • Interlaboratory validation : Participate in proficiency testing programs (e.g., AOAC International) to harmonize protocols .

Q. What strategies are effective for synthesizing CTX3C analogues to study structure-activity relationships?

  • Modular synthesis : Focus on the ladder-shaped polyether backbone. Introduce modifications at the C52 hydroxyl group to assess toxicity variations.
  • In silico modeling : Use molecular dynamics simulations to predict analogue binding affinities to sodium channels before synthesis .

Properties

IUPAC Name

(1R,3S,4Z,7R,9S,11R,13S,19R,20R,21S,23R,26S,28R,30E,33S,35R,37S,39R,41S,43R,44S,45S,46R,48S,49S,50S,51R,53S,55R,57R,59S,60S)-44,45,50,55,59-pentamethylspiro[2,8,12,18,22,27,34,38,42,47,52,58-dodecaoxadodecacyclo[31.28.0.03,28.07,26.09,23.011,21.013,19.035,59.037,57.039,53.041,51.043,48]henhexaconta-4,15,24,30-tetraene-46,2'-oxolane]-20,49,60-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H82O16/c1-28-22-39-41(25-45-51(70-39)30(3)49(59)55-52(71-45)29(2)31(4)57(73-55)19-11-21-62-57)67-43-27-48-56(5,72-44(43)23-28)47(58)26-42-35(68-48)13-7-6-12-32-33(65-42)15-10-16-34-36(63-32)17-18-37-40(64-34)24-46-54(69-37)50(60)53-38(66-46)14-8-9-20-61-53/h6-10,15,17-18,28-55,58-60H,11-14,16,19-27H2,1-5H3/b7-6+,15-10-/t28-,29+,30+,31+,32-,33+,34-,35+,36+,37-,38+,39+,40+,41-,42-,43+,44-,45+,46-,47+,48-,49+,50-,51-,52-,53+,54-,55+,56+,57-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXGFCYTZARNGN-XHDDPMCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CC3C(O2)C(C(C4C(O3)C(C(C5(O4)CCCO5)C)C)O)C)OC6CC7C(C(CC8C(O7)CC=CCC9C(O8)C=CCC2C(O9)C=CC3C(O2)CC2C(O3)C(C3C(O2)CC=CCO3)O)O)(OC6C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H](C[C@H]3[C@H](O2)[C@H]([C@@H]([C@H]4[C@H](O3)[C@H]([C@@H]([C@]5(O4)CCCO5)C)C)O)C)O[C@H]6C[C@@H]7[C@]([C@H](C[C@@H]8[C@@H](O7)C/C=C/C[C@@H]9[C@@H](O8)/C=C\C[C@@H]2[C@@H](O9)C=C[C@@H]3[C@@H](O2)C[C@@H]2[C@@H](O3)[C@@H]([C@@H]3[C@@H](O2)CC=CCO3)O)O)(O[C@@H]6C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H82O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1023.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148471-85-6
Record name Ciguatoxin 3C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148471856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CiguatoxinCTX 3C
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.